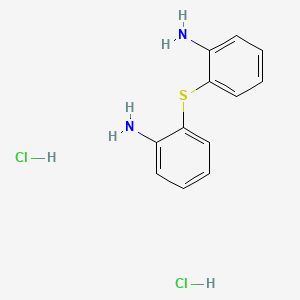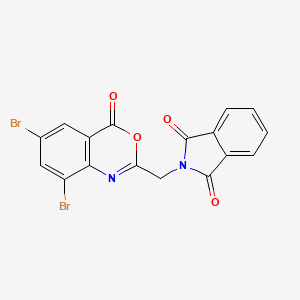
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and benzoxazin compounds. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug discovery and development.
Medicine
Medicinal applications may include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Benzoxazin derivatives: Compounds with similar benzoxazin moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of isoindole and benzoxazin structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
134716-08-8 |
|---|---|
Molecular Formula |
C17H8Br2N2O4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
2-[(6,8-dibromo-4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H8Br2N2O4/c18-8-5-11-14(12(19)6-8)20-13(25-17(11)24)7-21-15(22)9-3-1-2-4-10(9)16(21)23/h1-6H,7H2 |
InChI Key |
HACKEWXNRCOWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


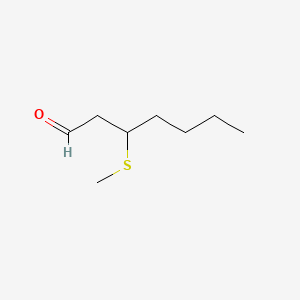
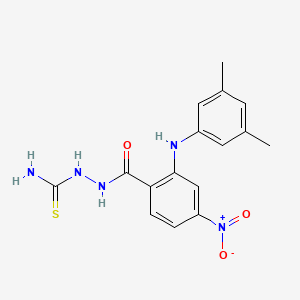
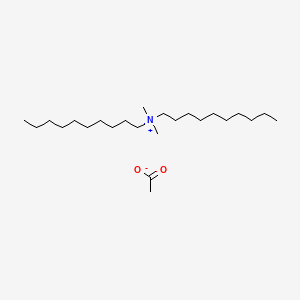
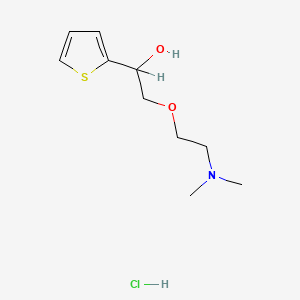
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)

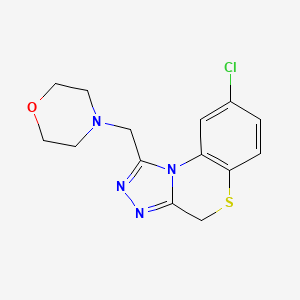
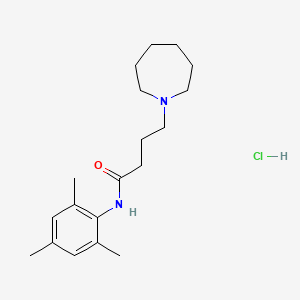
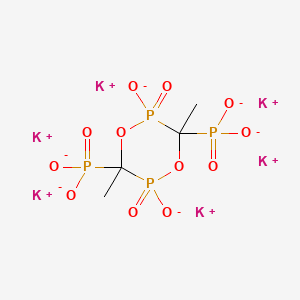
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
